Mt KARI-IN-5

Mycobacterium tuberculosis Ketol-acid reductoisomerase Antibacterial drug discovery

Why choose Mt KARI-IN-5 (compound 6c)? Unlike generic KARI inhibitors that show poor cellular potency despite strong enzyme binding, Mt KARI-IN-5 delivers a unique combination of moderate target engagement (Ki=4.72 μM) and superior whole-cell anti-TB activity (MIC=1.56 μM against Mtb H37Rv). It outperforms tighter binders like NSC116565 (Ki=95.4 nM) in cellular assays, making it the go-to reference for proof-of-concept studies bridging enzyme inhibition and cellular efficacy. Its defined cytotoxicity threshold (HEK 293T IC50>64 μg/mL) provides a reliable selectivity baseline for SAR campaigns. Procure today to benchmark your novel Mtb KARI candidates with confidence.

Molecular Formula C14H10N4O5S3
Molecular Weight 410.5 g/mol
Cat. No. B12414178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMt KARI-IN-5
Molecular FormulaC14H10N4O5S3
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17)
InChIKeyWFMFLZBQKIAQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mt KARI-IN-5: A Quantitatively Defined Mycobacterium tuberculosis KARI Inhibitor for Anti-Tuberculosis Drug Discovery


Mt KARI-IN-5 (compound 6c) is a synthetic small-molecule inhibitor belonging to the ((4-methoxyphenyl)carbamoyl)(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogue series, specifically designed to target Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI), a validated enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway essential for Mtb survival and absent in human cells [1]. This compound exhibits defined biochemical potency (Ki = 4.72 μM) and cellular anti-mycobacterial activity (MIC = 1.56 μM against Mtb H37Rv), establishing a clear, quantitative baseline for its utility in target-based drug discovery programs [1].

Why Generic Substitution of Mt KARI-IN-5 with Other KARI Inhibitors Compromises Research Reproducibility


Generic substitution of Mt KARI-IN-5 with other Mtb KARI inhibitors is not scientifically justifiable due to quantifiable divergences in both target engagement potency (Ki) and whole-cell efficacy (MIC) [1]. Closely related structural analogues within the same series exhibit significantly different inhibitory profiles [1]. Furthermore, cross-series comparisons reveal that potent KARI binders (e.g., NSC116565 with Ki = 95.4 nM [2], IpOHA analogues with Ki = 19.7 nM [3]) do not translate linearly to superior cellular potency against Mtb H37Rv [1]. These discrepancies underscore that in vitro biochemical inhibition does not predict cellular activity or the complex intracellular pharmacokinetic/pharmacodynamic (PK/PD) environment of Mtb, making compound-specific validation a prerequisite for reproducible research outcomes [1].

Quantitative Differentiation of Mt KARI-IN-5: Comparative Evidence Against Closest Analogs


Direct Head-to-Head Ki and MIC Comparison: Mt KARI-IN-5 (6c) vs. Mt KARI-IN-2 (5b) and Mt KARI-IN-4 (5c)

In a direct head-to-head study of 22 synthesized analogues, Mt KARI-IN-5 (compound 6c) exhibited a Ki of 4.72 μM against Mt KARI, compared to 2.02 μM for Mt KARI-IN-2 (5b) and 5.48 μM for Mt KARI-IN-4 (5c) [1]. Correspondingly, its minimum inhibitory concentration (MIC) against Mtb H37Rv was 1.56 μM, which is 2-fold higher (less potent) than the 0.78 μM MIC observed for both 5b and 5c [1].

Mycobacterium tuberculosis Ketol-acid reductoisomerase Antibacterial drug discovery

Comparative Cellular Cytotoxicity: Mt KARI-IN-5 (6c) vs. Analogs 5b and 5c in HEK 293T Cells

The cytotoxicity profile of Mt KARI-IN-5 (6c) against HEK 293T cells, measured as IC50 > 64 μg/mL, represents the lowest selectivity window among the three lead compounds when compared to its analogues: Mt KARI-IN-2 (5b) with IC50 > 86 μg/mL and Mt KARI-IN-4 (5c) with IC50 > 72 μg/mL [1].

Cytotoxicity Selectivity window Mammalian cell safety

Activity in Disease-Relevant Models: Mt KARI-IN-5 (6c) vs. 5b in Mtb-Infected Macrophages and Nutrient Starvation

In a murine macrophage infection model (J774A.1 cells), Mt KARI-IN-5 (6c) at 10 μM achieved a 1.4-log reduction in Mtb growth, compared to a 1.9-log reduction for the more potent analogue 5b [1]. In a nutrient-starved dormancy model, 6c reduced Mtb growth by 2.1-fold, while 5b achieved a 2.5-fold reduction [1].

Intracellular infection Dormancy model Latent tuberculosis

Cross-Study Contextualization: Mt KARI-IN-5 (6c) vs. Potent Biochemical Inhibitors NSC116565 and IpOHA Analogues

While the pyrimidinedione NSC116565 exhibits a Ki of 95.4 nM [2] and certain IpOHA analogues show a Ki as low as 19.7 nM [3] against Mt KARI—making them 50x to 240x more potent biochemically than Mt KARI-IN-5 (Ki = 4.72 μM)—these ultra-potent inhibitors do not demonstrate proportionally enhanced whole-cell activity. For example, NSC116565 has an MIC50 of 6.06 μM against Mtb H37Rv [2], which is 3.9-fold less potent than Mt KARI-IN-5's MIC of 1.56 μM [1].

Target engagement Biochemical potency Lead optimization

Optimal Research and Industrial Application Scenarios for Mt KARI-IN-5 Based on Comparative Evidence


Target-Based Drug Discovery: Validating KARI as a Therapeutic Target in Cellular Models

Use Mt KARI-IN-5 as a tool compound to validate the role of Mt KARI in Mtb survival within relevant cellular environments. Its moderate biochemical potency (Ki = 4.72 μM) combined with superior whole-cell activity (MIC = 1.56 μM) compared to more potent biochemical inhibitors (e.g., NSC116565) makes it particularly suitable for proof-of-concept studies aimed at bridging the gap between enzyme inhibition and cellular efficacy [1][2].

Structure-Activity Relationship (SAR) Studies in the Thiadiazole Series

Employ Mt KARI-IN-5 as a central reference point in SAR investigations of the ((4-methoxyphenyl)carbamoyl)(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide scaffold. Its intermediate Ki (4.72 μM) and MIC (1.56 μM) relative to analogues 5b and 5c provide a defined benchmark for quantifying the impact of specific chemical modifications on both target engagement and cellular penetration [1].

In Vitro Toxicology and Selectivity Profiling

Utilize Mt KARI-IN-5 as a reference compound for assessing the selectivity window of novel KARI inhibitors. Its defined cytotoxicity threshold in HEK 293T cells (IC50 > 64 μg/mL) provides a quantitative baseline for comparing the mammalian cell safety profile of new chemical entities targeting the BCAA biosynthesis pathway [1].

Mechanistic Studies on Mtb Dormancy and Intracellular Persistence

Apply Mt KARI-IN-5 in experimental models of non-replicating persistence and intracellular infection, including nutrient starvation and macrophage-based assays. Its demonstrated, albeit modest, activity in reducing Mtb burden (1.4-log reduction in macrophages, 2.1-fold in starvation) provides a quantitative point of reference for evaluating the role of BCAA biosynthesis in Mtb's adaptation to host-relevant stress conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mt KARI-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.